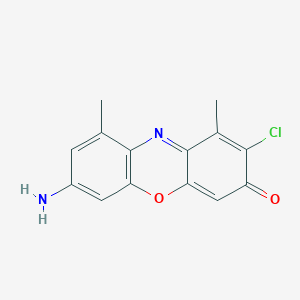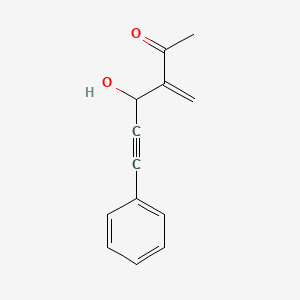
6-(3,5-Dimethylphenyl)pyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,5-Dimethylphenyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C14H13NO It is a derivative of pyridine-2-carbaldehyde, where the pyridine ring is substituted with a 3,5-dimethylphenyl group
Vorbereitungsmethoden
The synthesis of 6-(3,5-Dimethylphenyl)pyridine-2-carbaldehyde can be achieved through several routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3,5-dimethylphenyl is coupled with a halogenated pyridine-2-carbaldehyde under palladium catalysis . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial production methods for this compound may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The choice of reagents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process.
Analyse Chemischer Reaktionen
6-(3,5-Dimethylphenyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 6-(3,5-Dimethylphenyl)pyridine-2-carboxylic acid, while reduction yields 6-(3,5-Dimethylphenyl)pyridine-2-methanol.
Wissenschaftliche Forschungsanwendungen
6-(3,5-Dimethylphenyl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate for investigating the mechanisms of these reactions.
Medicine: Derivatives of this compound may have potential therapeutic applications. For example, they can be explored for their activity as enzyme inhibitors or as ligands for metal-based drugs.
Industry: In materials science, this compound can be used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which 6-(3,5-Dimethylphenyl)pyridine-2-carbaldehyde exerts its effects depends on its specific application. In enzyme-catalyzed reactions, the aldehyde group can undergo nucleophilic attack by amino acids in the active site of the enzyme, leading to the formation of a covalent intermediate. This intermediate can then undergo further transformations, depending on the enzyme’s catalytic mechanism.
In medicinal chemistry, the compound’s mechanism of action may involve binding to specific molecular targets, such as enzymes or receptors. The interaction with these targets can modulate their activity, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
6-(3,5-Dimethylphenyl)pyridine-2-carbaldehyde can be compared with other pyridine-2-carbaldehyde derivatives, such as:
Pyridine-2-carbaldehyde: The parent compound, which lacks the 3,5-dimethylphenyl group. It has similar reactivity but different physical and chemical properties.
3,5-Dimethylpyridine-2-carbaldehyde: A derivative where the pyridine ring is substituted with methyl groups at the 3 and 5 positions. This compound may have different reactivity and applications compared to this compound.
6-(3,5-Dimethylphenyl)pyridine-3-carbaldehyde: A positional isomer where the aldehyde group is located at the 3 position instead of the 2 position. This change in position can affect the compound’s reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
628291-93-0 |
|---|---|
Molekularformel |
C14H13NO |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
6-(3,5-dimethylphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C14H13NO/c1-10-6-11(2)8-12(7-10)14-5-3-4-13(9-16)15-14/h3-9H,1-2H3 |
InChI-Schlüssel |
YMVFPZWQFXODJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C2=CC=CC(=N2)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Iodoboranediyl)bis(methylene)]bis(diiodoborane)](/img/structure/B14213110.png)
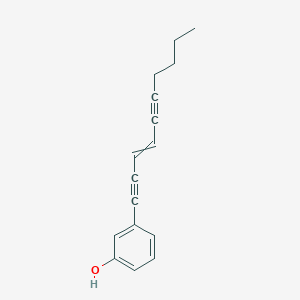
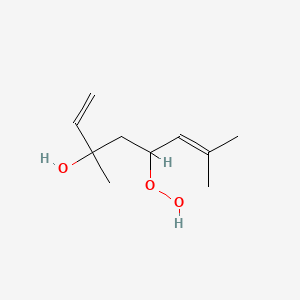
![2-(Trifluoromethyl)-N-[2-(3,5,6-trifluoropyridin-2-yl)ethyl]benzamide](/img/structure/B14213122.png)
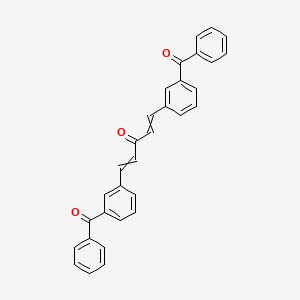
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B14213130.png)
![2',3',5,6-Tetrachloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14213144.png)
![(2R)-2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14213148.png)


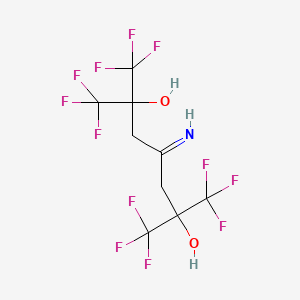
![N-[2-(2-Methylbenzyl)phenyl]formamide](/img/structure/B14213173.png)
